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Compound of Interest

2-Methoxy-5-methylphenylacetic
Compound Name: d
aci

cat. No.: B1296839

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxy-5-methylphenylacetic acid (CAS No. 58506-24-4), a key organic intermediate in
various research and development applications. This document is intended for researchers,
scientists, and professionals in drug development, offering a centralized resource for its
structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Compound Overview

2-Methoxy-5-methylphenylacetic acid is a carboxylic acid derivative with a molecular formula
of C10H1203 and a molecular weight of 180.20 g/mol .[1][2] Its chemical structure consists of a
phenylacetic acid backbone substituted with a methoxy group at the 2-position and a methyl
group at the 5-position of the benzene ring. Understanding its precise spectral signature is
crucial for its identification, purity assessment, and quality control in synthetic processes.

Spectroscopic Data

The following sections present the expected spectroscopic data for 2-Methoxy-5-
methylphenylacetic acid. While experimental data for this specific compound is not readily
available in public repositories, the presented data is predicted based on the analysis of
structurally similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

2.1.1. 'H NMR (Proton NMR) Data

The predicted *H NMR spectrum of 2-Methoxy-5-methylphenylacetic acid in CDCIs would
exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the
acetic acid moiety, the methoxy protons, and the methyl protons.

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~10-12 Singlet 1H -COOH
~7.0-7.2 Multiplet 1H Ar-H

~6.8-6.9 Multiplet 2H Ar-H

~3.8 Singlet 3H -OCHs

~3.6 Singlet 2H -CHz-

~2.3 Singlet 3H -CHs

2.1.2. 3C NMR (Carbon NMR) Data

The predicted 13C NMR spectrum in CDCIs will show signals for each unique carbon atom in
the molecule.
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Chemical Shift (8) ppm Assighment
~178 C=0 (Carboxylic Acid)
~157 Ar-C-OCHs
~136 Ar-C-CHs
~130 Ar-CH

~127 Ar-C-CH:z
~121 Ar-CH

~111 Ar-CH

~55 -OCHs

~41 -CH2z-

~21 -CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Methoxy-5-methylphenylacetic acid is expected to show characteristic
absorption bands.

Wavenumber (cm~12) Functional Group

2500-3300 (broad) O-H stretch (Carboxylic Acid)
~2950 C-H stretch (Aromatic & Aliphatic)
~1700 C=0 stretch (Carboxylic Acid)
~1600, ~1480 C=C stretch (Aromatic Ring)
~1250 C-O stretch (Aryl Ether)

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1296839?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For the isomeric compound 2-Methoxy-5-methylphenol, acetate (C10H1203),
the molecular ion peak is observed at m/z 180.[3] A similar molecular ion peak is expected for
2-Methoxy-5-methylphenylacetic acid.

m/z Assignment
180 [M]* (Molecular lon)
135 [M - COOH]*+
121 [M - COOH - CH2]*

Experimental Protocols

Detailed methodologies are crucial for the acquisition of high-quality and reproducible
spectroscopic data.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 2-Methoxy-5-methylphenylacetic acid is
dissolved in a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR
tube.

 Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.

o Data Acquisition: Standard pulse sequences are used to acquire *H and 3C NMR spectra.
For *H NMR, typically 16-32 scans are accumulated. For 13C NMR, a larger number of scans
(e.g., 1024) may be necessary to achieve a good signal-to-noise ratio.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to the residual solvent peak.

IR Spectroscopy

o Sample Preparation: A small amount of the solid sample is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.
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e Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

» Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The
sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4
cm™i.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final transmittance or absorbance spectrum.

Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

« lonization: Electron lonization (El) is a common method for volatile compounds, while
Electrospray lonization (ESI) is suitable for less volatile or thermally labile compounds.

e Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to
separate the ions based on their mass-to-charge ratio.

o Data Acquisition and Processing: The detector records the abundance of each ion, and the
instrument software generates the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a chemical compound like 2-Methoxy-5-methylphenylacetic acid.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Methoxy-5-
methylphenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296839#spectroscopic-data-nmr-ir-mass-spec-for-
2-methoxy-5-methylphenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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